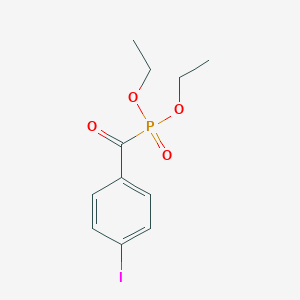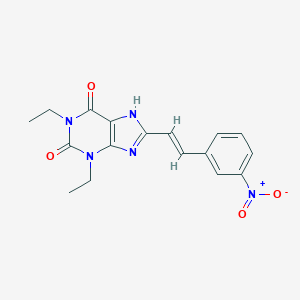
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, also known as XAC, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. XAC is a potent and selective antagonist of the adenosine A2A receptor, which is involved in a wide range of physiological processes, including cardiovascular function, immune response, and neurotransmission.
Mechanism Of Action
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is activated by adenosine. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. The A2A receptor is highly expressed in the brain, particularly in the basal ganglia, where it is involved in the regulation of movement. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine increases the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease, and improves motor function.
Biochemical And Physiological Effects
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its effects on dopamine availability and motor function, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to modulate the release of other neurotransmitters, including glutamate and GABA. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is that it is not very soluble in water, which can make it difficult to administer in vivo. Another limitation is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine. One area of research is the development of more potent and selective A2A receptor antagonists. Another area of research is the development of new methods for administering (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, more research is needed to understand the long-term effects of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine on the brain and other organs, particularly in the context of chronic administration.
Conclusion
In conclusion, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has emerged as a promising tool for studying the role of the adenosine A2A receptor in various physiological processes, particularly in the context of neurodegenerative disorders. The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively straightforward, and its selectivity and potency make it a useful tool for researchers. However, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine and to understand its long-term effects on the brain and other organs.
Synthesis Methods
The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine involves the reaction of 8-bromo-2-fluorostyrene with ethyl 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in the presence of a palladium catalyst. This reaction yields (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine as the final product. The purity and yield of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.
Scientific Research Applications
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. The adenosine A2A receptor is highly expressed in the basal ganglia, which are involved in the regulation of movement. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to improve motor function in animal models of Parkinson's disease by blocking the A2A receptor and increasing the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
properties
CAS RN |
155271-90-2 |
|---|---|
Product Name |
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine |
Molecular Formula |
C17H17FN4O2 |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17FN4O2/c1-3-21-15-14(16(23)22(4-2)17(21)24)19-13(20-15)10-9-11-7-5-6-8-12(11)18/h5-10H,3-4H2,1-2H3,(H,19,20)/b10-9+ |
InChI Key |
GQASYARGKGWOGS-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2-fluorophenyl)ethe nyl)-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)

